2-(Ethoxymethyl)thiophene

Description

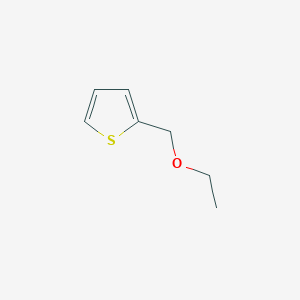

2-(Ethoxymethyl)thiophene is a thiophene derivative featuring an ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 2-position of the thiophene ring. Thiophene, a five-membered heterocycle containing sulfur, is widely studied for its electronic properties and versatility in pharmaceuticals, agrochemicals, and materials science . The ethoxymethyl group introduces both steric bulk and moderate polarity due to the ether oxygen, which can enhance solubility in polar solvents compared to purely alkyl-substituted analogs.

Properties

CAS No. |

68100-12-9 |

|---|---|

Molecular Formula |

C7H10OS |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-(ethoxymethyl)thiophene |

InChI |

InChI=1S/C7H10OS/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 |

InChI Key |

WYPGYMNZQXKDRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)thiophene typically involves the introduction of an ethoxymethyl group to a thiophene ring. One common method is the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

2-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The ethoxymethyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 2-(ethoxymethyl)thiophene with structurally or functionally related compounds:

2-Ethylthiophene

- Substituent : Ethyl (-CH₂CH₃) at the 2-position.

- Key Properties : Lower polarity than this compound due to the absence of an ether oxygen. This results in higher hydrophobicity and reduced solubility in polar solvents.

- Applications : Used in organic synthesis as a building block for polymers and small molecules .

- Contrast : The ethyl group lacks hydrogen-bonding capability, limiting its utility in aqueous-phase reactions compared to ethoxymethyl derivatives.

2-Acetyl-3-methylthiophene

- Substituents : Acetyl (-COCH₃) and methyl (-CH₃) groups at the 2- and 3-positions, respectively.

- Key Properties : The electron-withdrawing acetyl group reduces electron density on the thiophene ring, making it less reactive toward electrophilic substitution.

- Applications: Serves as a precursor in nonlinear optical materials and medicinal chemistry .

- Contrast : Unlike the electron-donating ethoxymethyl group, the acetyl group directs reactivity toward nucleophilic attacks, enabling distinct synthetic pathways.

2-(Phenylthio)thiophene

- Substituent : Phenylthio (-S-C₆H₅) at the 2-position.

- Key Properties : The bulky phenylthio group introduces steric hindrance and alters conjugation via sulfur-sulfur interactions.

- Applications : Explored in conductive polymers and molecular electronics .

- Contrast : While this compound prioritizes solubility, 2-(phenylthio)thiophene emphasizes electronic modulation for material science applications.

Natural Thiophene Derivatives from Pluchea indica

- Examples : 2-(1,3-Pentadiynyl)-5-(4-acetoxy-3-hydroxybuta-1-ynyl)-thiophene .

- Key Properties : Complex substituents (e.g., diynyl, acetoxy) confer antitumor and antimicrobial activities.

- Applications: Natural derivatives show promise as leads for anticancer agents, particularly against HL-60 leukemia and Bel-7402 hepatocellular carcinoma .

- Contrast : Synthetic this compound may lack the bioactivity of natural analogs but offers tunability for drug design.

Thiophene Fentanyl Hydrochloride

- Structure : A pharmaceutical compound incorporating a thiophene moiety.

- Key Properties : Binds to opioid receptors, demonstrating the role of thiophene in enhancing drug-receptor interactions.

- Applications : Investigated for pain management, though toxicological profiles remain understudied .

- Contrast : this compound’s simpler structure could serve as a scaffold for safer analogs.

Data Table: Comparative Overview of Thiophene Derivatives

Research Findings and Trends

- Electronic Effects : Ethoxymethyl groups enhance electron density on thiophene, favoring electrophilic substitutions at the 5-position .

- Solubility : Ether-containing substituents improve aqueous solubility compared to alkyl or aryl analogs, critical for drug delivery .

- Biological Activity : Natural thiophenes from Pluchea indica exhibit antitumor effects, suggesting synthetic derivatives like this compound could be optimized for medicinal use .

- Material Science : Thiophene derivatives with electron-donating groups are pivotal in organic semiconductors and light-emitting diodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.